molecular formula C8H12ClNO3 B6255044 (4R)-3-(2-chloroacetyl)-4-(propan-2-yl)-1,3-oxazolidin-2-one CAS No. 135793-02-1

(4R)-3-(2-chloroacetyl)-4-(propan-2-yl)-1,3-oxazolidin-2-one

Cat. No.: B6255044
CAS No.: 135793-02-1
M. Wt: 205.6
InChI Key:
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Description

(4R)-3-(2-chloroacetyl)-4-(propan-2-yl)-1,3-oxazolidin-2-one is a chiral oxazolidinone derivative. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the oxazolidinone ring and the chiral center at the 4-position make it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-3-(2-chloroacetyl)-4-(propan-2-yl)-1,3-oxazolidin-2-one typically involves the reaction of a chiral oxazolidinone with a chlorinating agent. One common method involves the use of (4R)-4-(propan-2-yl)-1,3-oxazolidin-2-one as the starting material, which is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are critical in industrial settings to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

(4R)-3-(2-chloroacetyl)-4-(propan-2-yl)-1,3-oxazolidin-2-one can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The chloroacetyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.

    Reduction: The carbonyl group in the chloroacetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in solvents such as ethanol or acetonitrile.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed

    Nucleophilic substitution: Formation of substituted oxazolidinones with various functional groups.

    Reduction: Formation of (4R)-3-(2-hydroxyacetyl)-4-(propan-2-yl)-1,3-oxazolidin-2-one.

    Oxidation: Formation of more oxidized derivatives, potentially introducing carboxyl or hydroxyl groups.

Scientific Research Applications

(4R)-3-(2-chloroacetyl)-4-(propan-2-yl)-1,3-oxazolidin-2-one has several applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antibacterial or antifungal properties.

    Organic Synthesis: Serves as a chiral building block for the construction of complex molecules, including natural products and synthetic analogs.

    Biological Studies: Investigated for its potential biological activity and interactions with various biomolecules.

    Industrial Applications: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (4R)-3-(2-chloroacetyl)-4-(propan-2-yl)-1,3-oxazolidin-2-one depends on its specific application. In medicinal chemistry, it may act by inhibiting bacterial enzymes or interacting with specific molecular targets in pathogens. The oxazolidinone ring is known to interfere with protein synthesis in bacteria, making it a valuable scaffold for developing new antibiotics.

Comparison with Similar Compounds

Similar Compounds

    (4S)-3-(2-chloroacetyl)-4-(propan-2-yl)-1,3-oxazolidin-2-one: The enantiomer of the compound, which may have different biological activity and properties.

    (4R)-3-(2-bromoacetyl)-4-(propan-2-yl)-1,3-oxazolidin-2-one: A similar compound with a bromoacetyl group instead of a chloroacetyl group, which may exhibit different reactivity and applications.

    (4R)-3-(2-chloroacetyl)-4-(methyl)-1,3-oxazolidin-2-one: A derivative with a methyl group instead of an isopropyl group, affecting its steric and electronic properties.

Uniqueness

(4R)-3-(2-chloroacetyl)-4-(propan-2-yl)-1,3-oxazolidin-2-one is unique due to its specific chiral configuration and functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations and serve as a versatile intermediate makes it valuable in both research and industrial contexts.

Properties

CAS No.

135793-02-1

Molecular Formula

C8H12ClNO3

Molecular Weight

205.6

Purity

95

Origin of Product

United States

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